

Imatinib mesylate lipocrit value characterization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Imatinib Mesylate

CAS No.: 220127-57-1

Cat. No.: S547881

Get Quote

Characterization Data of IM Lipospheres

The table below summarizes the key experimental data for the characterized **Imatinib Mesylate** liposphere formulation, as reported in a single study [1] [2].

Characterization Parameter	Reported Value / Outcome	Experimental Methodology
Packed Particle Volume (Lipocrit)	Reported as part of characterization	Centrifugation of liposphere dispersion in capillary tubes; expressed as a percentage of the total volume occupied by the packed particles [1] [2].
Particle Size & Distribution	Established for the center point batch	Dynamic light scattering or other advanced nanoparticle tracking technologies [1] [2].
Entrapment Efficiency (% EE)	Met all set criteria for the center point batch	HPLC analysis after separation of free drug from the liposphere dispersion [1] [2].
Drug Release Profile	Extended release over 5 days	<i>In vitro</i> release study using dialysis method; reported at 4 hours (DR4h) and 5 days (DR5d) [1] [2].
Zeta Potential	Established for the center point batch	Measurement of surface charge using electrophoretic light scattering [1] [2].

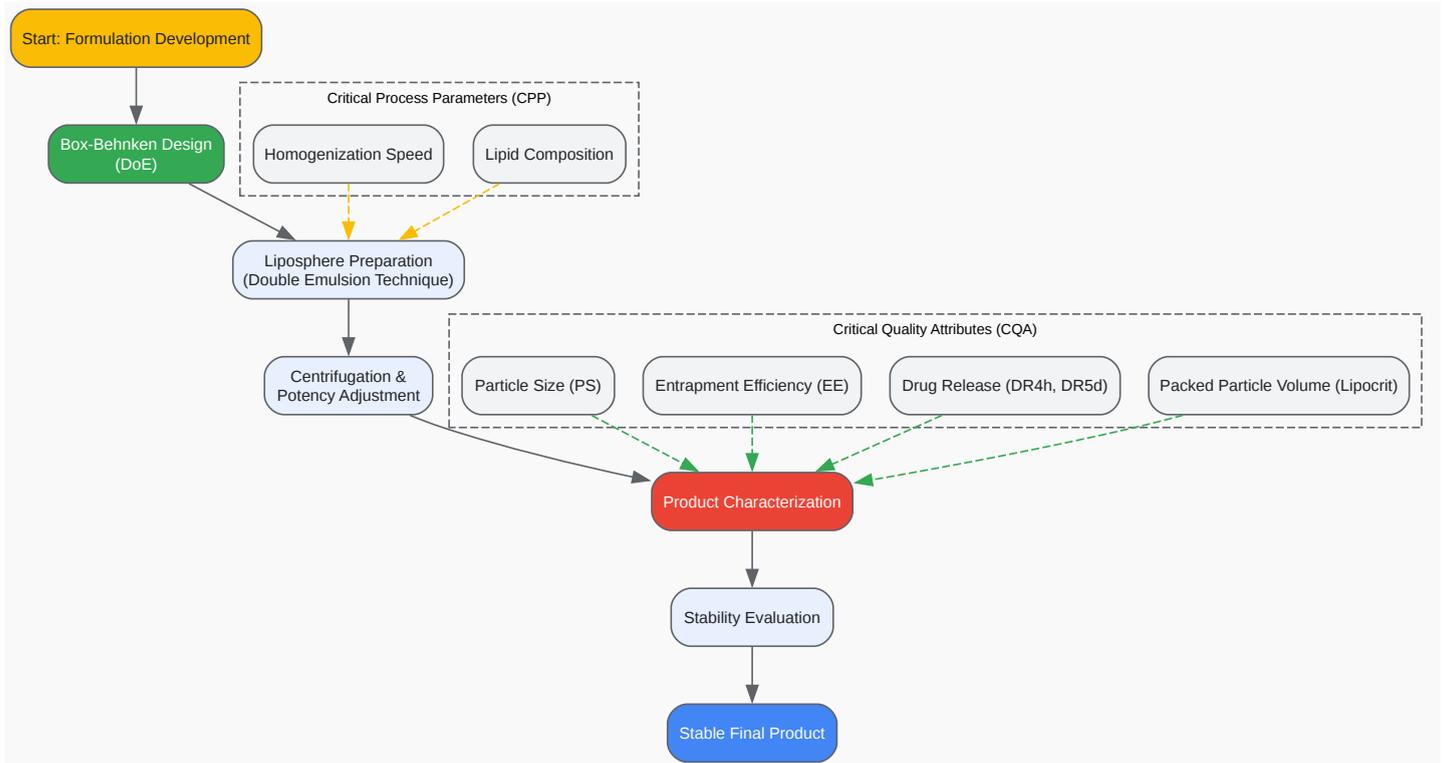
Characterization Parameter	Reported Value / Outcome	Experimental Methodology
Stability	Stable for 6 months at 2-8°C	Monitoring of physical stability, pH, viscosity, and drug release profile under controlled storage conditions [1] [2].

Experimental Protocols for Characterization

The following are the detailed methodologies for the key experiments cited in the study.

- **Formulation Process:** Lipospheres were prepared using a **double emulsion technique**. The lipid phase (dierucoyl phosphatidylcholine, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, cholesterol, and tricaprylin in dichloromethane) was emulsified with the drug solution using a high-pressure homogenizer to form the primary emulsion. This was then diluted with a secondary aqueous phase in an inline mixer. The organic solvent was removed via nitrogen flushing, followed by centrifugation and potency adjustment [1] [2].
- **Lipocrit Measurement:** The lipocrit value, or Packed Particle Volume (PPV), was determined by filling the liposphere dispersion into capillary tubes, followed by **centrifugation**. The result is expressed as the percentage of the total volume that the packed lipid particles occupy after centrifugation [1] [2].
- **Design of Experiments (DoE):** A **Box-Behnken Design** was employed to optimize the formulation. The amounts of cholesterol and triglyceride were selected as formulation variables, and the homogenization speed was the process variable. The responses measured were particle size, entrapment efficiency, and drug release at 4 hours and 5 days [1] [2].

The workflow below summarizes the key stages of the formulation development and characterization process.



[Click to download full resolution via product page](#)

Interpretation of Findings and Research Implications

The available data comes from a single formulation development study. For comprehensive comparative analysis, consider the following:

- **Lipocrit in Context:** Lipocrit is one part of a broader characterization suite. A complete assessment requires integration with data on **particle size, entrapment efficiency, and drug release profile** to

fully understand formulation performance [1] [2].

- **Comparative Data Gap:** The search results do not provide a direct comparison of lipocrit values across different **Imatinib Mesylate** formulations. Generating this data would require experimental work or access to proprietary formulation data from multiple sources.
- **Advancing Your Research:** To build on these findings, you could:
 - **Reproduce the Protocol:** Use the detailed DoE and characterization methodologies to prepare and test your own formulations for direct comparison.
 - **Expand Characterization:** Include additional tests like *in vitro* cell studies or *in vivo* pharmacokinetics to build a more comprehensive performance profile [3] [4] [5].
 - **Investigate Other Carriers:** Explore and characterize other lipid-based systems (e.g., solid lipid nanoparticles, niosomes) to generate a novel comparison dataset [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Leveraging the Exploratory and Predictive Capabilities of Design of... [pubmed.ncbi.nlm.nih.gov]
2. Leveraging the Exploratory and Predictive Capabilities of Design of... [link.springer.com]
3. Development, characterization and *in vitro* evaluation of single or... [pubmed.ncbi.nlm.nih.gov]
4. Formulation and Characterization of Imatinib Liposomes in... Mesylate [ijpsdronline.com]
5. *In vitro* effects of imatinib on radiosensitivity and... mesylate [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Imatinib mesylate lipocrit value characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547881#imatinib-mesylate-lipocrit-value-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com